2\'-Deoxy-2\'-fluorothymidine
Description
Historical Trajectory and Discovery of Fluorinated Nucleosides in Biological Systems
The initial synthesis of 2'-fluoro nucleosides, such as 2'-deoxy-2'-fluorouridine (B118953), was reported in the early 1960s. oup.com These early discoveries paved the way for the synthesis of a wide array of fluorinated nucleosides, including those with fluorine at the 2'-position of the sugar moiety. mdpi.com The development of these compounds was driven by the quest for more effective antiviral and anticancer agents. nih.govresearchgate.net Over the years, numerous fluorinated nucleoside analogs have been developed and have found their place in clinical practice for treating viral infections and cancer. nih.govresearchgate.net
Foundational Role of 2'-Deoxy-2'-fluorothymidine as a Thymidine (B127349) Analog
2'-Deoxy-2'-fluorothymidine is a bioisostere of both thymidine (TdR) and methyluridine. nih.govresearchgate.netmedchemexpress.com In its structure, a fluorine atom replaces a hydrogen atom at the C-2' position of the ribose sugar in the ribosyl configuration. nih.govresearchgate.net This substitution has profound consequences on its biological activity. The fluorine atom is bioisosteric to hydrogen in terms of atomic radius and to a hydroxyl group with respect to polarity and its ability to act as a hydrogen bond acceptor. nih.govresearchgate.net
As an analog of thymidine, FT can interact with the same cellular machinery, particularly the enzymes involved in DNA synthesis. thno.org It is transported into cells via nucleoside transporters and is a substrate for thymidine kinases, the enzymes that phosphorylate thymidine. nih.govresearchgate.netthno.org Specifically, FT is phosphorylated by both the cytosolic thymidine kinase 1 (TK1) and the mitochondrial thymidine kinase 2 (TK2). nih.govresearchgate.net This phosphorylation is a critical step that traps the molecule inside the cell. thno.org
Overview of Key Academic Research Domains for 2'-Deoxy-2'-fluorothymidine
The unique biochemical properties of 2'-Deoxy-2'-fluorothymidine have made it a valuable tool in several key areas of academic research:
Oncology and Cancer Research: A significant area of investigation for FT, particularly its radiolabeled form [¹⁸F]FT, is in the field of oncology. thno.org [¹⁸F]FLT (a related compound, 3'-deoxy-3'-[¹⁸F]fluorothymidine) has been extensively studied as a positron emission tomography (PET) tracer for imaging cell proliferation in tumors. thno.orgcancer.govmdpi.com The uptake of [¹⁸F]FLT is linked to the activity of thymidine kinase 1, an enzyme that is upregulated in rapidly dividing cancer cells. thno.orgcancer.gov This allows for non-invasive monitoring of tumor growth and response to therapy. thno.orgmdpi.comaacrjournals.org Studies have shown a correlation between [¹⁸F]FLT uptake and the effectiveness of anticancer treatments. thno.orgaacrjournals.org
Antiviral Research: The modification of nucleosides, including the introduction of fluorine, has been a cornerstone of antiviral drug discovery. nih.govmdpi.com While some 2'-fluoro nucleosides have shown potent antiviral activity against viruses like herpes simplex virus (HSV), hepatitis B virus (HBV), and human immunodeficiency virus (HIV), the antiviral profile of FT itself is an area of ongoing investigation. nih.govnih.gov For instance, a related compound, 3'-deoxy-2',3'-didehydro-2'-fluorothymidine, has demonstrated significant anti-HIV activity. nih.gov
Biochemical and Enzymatic Studies: FT serves as a valuable probe for studying the mechanisms of nucleoside transporters and kinases. nih.govresearchgate.net Research has detailed its affinity for various human equilibrative and concentrative nucleoside transporters, comparing it to the natural substrate thymidine. nih.govresearchgate.net Furthermore, the differential phosphorylation of FT by TK1 and TK2 provides insights into the substrate specificity of these important enzymes. nih.govresearchgate.net
Oligonucleotide Synthesis and Stability: 2'-fluoro-modified nucleosides, including derivatives of thymidine, have been incorporated into oligonucleotides to enhance their stability. ingentaconnect.com This has implications for the development of antisense therapies and other nucleic acid-based technologies.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15FN2O5 |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h4-7,9,14-15H,2-3H2,1H3,(H,12,16,17) |
InChI Key |
JAQBDYKLEGFUAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Deoxy 2 Fluorothymidine
Stereoselective Synthesis Pathways for 2'-Deoxy-2'-fluorothymidine
The stereoselective synthesis of 2'-Deoxy-2'-fluorothymidine is paramount to ensure the desired biological activity, as the stereochemistry at the sugar moiety significantly influences its interaction with enzymes and transporters.
A common and effective method for introducing the fluorine atom at the 2'-position with the correct stereochemistry is through a nucleophilic substitution (SN2) reaction. This approach typically involves the displacement of a good leaving group on a precursor molecule by a fluoride (B91410) ion. The stereochemistry of the reaction is inverted at the carbon atom undergoing substitution, which is a key feature of the SN2 mechanism.
One widely used strategy employs a precursor with a nosylate (B8438820) (p-nitrobenzenesulfonate) group at the 2'-position of an arabinofuranosyl nucleoside. The arabino configuration places the leaving group in the appropriate orientation for the incoming fluoride ion to attack from the opposite face, resulting in the desired ribo-configuration of 2'-Deoxy-2'-fluorothymidine. The reaction is typically carried out using a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF).
For the synthesis of the radiolabeled analogue, [¹⁸F]FLT, a similar SN2 displacement is performed using [¹⁸F]fluoride. A common precursor for this radiosynthesis is 3-N-tert-butoxycarbonyl-1-(3',5'-di-O-benzoyl-2'-O-p-nitrophenylsulfonyl-β-D-arabinofuranosyl)thymine. The reaction involves the displacement of the nosyl group by the [¹⁸F]fluoride anion, followed by deprotection of the protecting groups to yield [¹⁸F]FLT. researchgate.net
Another critical step in the synthesis of 2'-Deoxy-2'-fluorothymidine is the formation of the N-glycosidic bond between the pyrimidine (B1678525) base (thymine) and the fluorinated sugar moiety. Regioselectivity is crucial to ensure that the base is attached at the correct position (N-1 of thymine) of the sugar.
The Vorbrüggen glycosylation is a widely employed method for the synthesis of nucleosides. This reaction typically involves the coupling of a silylated pyrimidine base with a protected sugar derivative that has a suitable leaving group at the anomeric carbon (C-1'). Lewis acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), are commonly used to catalyze this reaction. The stereochemical outcome of the glycosylation can be influenced by the protecting groups on the sugar and the reaction conditions. For the synthesis of β-nucleosides, a participating protecting group at the C-2' position of the sugar is often used to direct the incoming nucleobase to the β-face of the furanose ring. However, in the case of 2'-deoxy-2'-fluoro sugars, the absence of such a participating group can lead to a mixture of α and β anomers, necessitating careful control of reaction conditions and purification to isolate the desired β-anomer.
Radiochemical Synthesis of [¹⁸F]2'-Deoxy-2'-fluorothymidine ([¹⁸F]FLT)
The synthesis of [¹⁸F]FLT is a specialized area of radiochemistry that has been extensively optimized for clinical applications in positron emission tomography (PET). The short half-life of fluorine-18 (B77423) (approximately 110 minutes) necessitates rapid and efficient synthesis and purification methods.
The most common precursor for the radiosynthesis of [¹⁸F]FLT is 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine. This precursor is designed to have a good leaving group (nosylate) at the 3'-position for the nucleophilic substitution with [¹⁸F]fluoride, and protecting groups (Boc and DMTr) to prevent side reactions. The synthesis of this precursor involves multiple steps starting from thymidine (B127349).
Optimization of the radiosynthesis involves careful selection of the reaction conditions, including the solvent, temperature, and the amount of precursor. Acetonitrile (B52724) is a commonly used solvent, and the reaction is typically heated to facilitate the nucleophilic substitution. The amount of precursor is a critical parameter; while a higher amount can lead to higher radiochemical yields, it can also result in the formation of impurities that complicate the purification process. Recent efforts have focused on reducing the amount of precursor required, which not only simplifies purification but also reduces the cost of production. nih.gov
| Parameter | Optimized Condition | Rationale |
| Precursor | 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine | Provides a good leaving group and necessary protection. |
| [¹⁸F]Fluoride Source | Cyclotron-produced, activated K[¹⁸F]F-Kryptofix 2.2.2 complex | Ensures high reactivity of the fluoride ion. |
| Solvent | Acetonitrile | Aprotic polar solvent that facilitates SN2 reactions. |
| Temperature | 95-130°C | Provides sufficient energy for the reaction to proceed efficiently. |
| Reaction Time | 5-10 minutes | Balances high yield with the short half-life of ¹⁸F. |
To ensure reproducibility, operator safety, and compliance with Good Manufacturing Practice (GMP), the radiosynthesis of [¹⁸F]FLT is almost always performed using automated synthesis modules. These modules are computer-controlled systems that perform the entire synthesis process, from the trapping of [¹⁸F]fluoride to the final purification of the product.
Several commercial and in-house developed automated synthesis platforms are available, such as the GE TRACERlab and Explora GN modules. The automation process typically involves the following steps:
Trapping of aqueous [¹⁸F]fluoride on an anion-exchange cartridge.
Elution of [¹⁸F]fluoride into the reactor using a phase-transfer catalyst like Kryptofix 2.2.2 in combination with potassium carbonate.
Azeotropic drying of the [¹⁸F]fluoride to remove water.
Addition of the precursor dissolved in an appropriate solvent.
Heating of the reaction mixture for the radiolabeling step.
Acidic or basic hydrolysis to remove the protecting groups.
Purification of the crude product, typically using solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC).
The use of automation significantly reduces the synthesis time and minimizes radiation exposure to the personnel. iaea.org
| Synthesis Step | Automated Module Function |
| [¹⁸F]Fluoride Trapping | Automated loading onto an anion-exchange cartridge. |
| Elution & Drying | Precise delivery of elution solution and controlled azeotropic distillation. |
| Radiolabeling | Automated addition of precursor and precise temperature control. |
| Deprotection | Timed addition of hydrolysis reagents and controlled heating. |
| Purification | Automated loading onto SPE cartridges and elution with specified solvents. |
Chemical Modifications and Prodrug Design Strategies
To improve the pharmacokinetic properties, cellular uptake, and therapeutic efficacy of 2'-Deoxy-2'-fluorothymidine, various chemical modifications and prodrug strategies have been explored. These modifications can be made to the sugar moiety, the pyrimidine base, or by attaching a promoiety to create a prodrug.
One area of modification involves the introduction of different functional groups at various positions of the nucleoside to enhance its biological activity or to probe its mechanism of action. For instance, modifications at the 5-position of the thymine (B56734) base can influence the interaction of the nucleoside with thymidine kinase.
Prodrug design is a key strategy to overcome limitations such as poor membrane permeability and non-specific toxicity. A common approach is to mask the polar hydroxyl groups of the nucleoside with lipophilic moieties, which can be cleaved in vivo to release the active drug. For example, phosphoramidate (B1195095) prodrugs, also known as ProTides, have been successfully developed for other nucleoside analogues. This approach involves the formation of a phosphoramidate derivative at the 5'-hydroxyl group, which can enhance cell penetration and intracellular delivery of the monophosphorylated nucleoside, bypassing the initial and often rate-limiting phosphorylation step catalyzed by thymidine kinase. While not extensively reported specifically for 2'-Deoxy-2'-fluorothymidine, this strategy holds potential for improving its therapeutic index.
Another prodrug approach involves the attachment of moieties that target specific enzymes or transporters that are overexpressed in cancer cells, thereby achieving targeted drug delivery and reducing off-target effects.
Modifications at the Sugar Moiety for Enhanced Properties
The sugar portion of 2'-Deoxy-2'-fluorothymidine is a prime target for chemical modification to influence its conformational properties and biological activity. The introduction of the fluorine atom at the 2'-position itself significantly alters the sugar pucker and enhances stability against enzymatic degradation. Further modifications at other positions of the furanose ring can fine-tune these properties.
One area of exploration involves the introduction of substituents at the 4'-position of the sugar ring. For instance, the synthesis of 4'-substituted-2'-deoxy-2'-α-fluoro nucleoside analogs has been investigated. Although much of the detailed research in this specific area has focused on cytidine (B196190) analogs, the synthetic principles are applicable to thymidine derivatives. These modifications can impact the nucleoside's conformation, which is crucial for its interaction with viral polymerases or cellular kinases. For example, the introduction of a 4'-azido or 4'-ethynyl group can lock the sugar into a specific conformation, potentially enhancing the compound's antiviral activity.
Another significant modification is the replacement of the oxygen atom in the furanose ring with sulfur, creating a 4'-thio derivative. The synthesis of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine nucleosides has been reported. These 4'-thionucleosides can exhibit altered metabolic stability and unique biological activities due to the different electronic and steric properties of sulfur compared to oxygen. The table below summarizes the potential enhancements through such sugar moiety modifications, based on findings from related nucleoside analogs.
| Modification at Sugar Moiety | Synthetic Approach | Potential Enhanced Property | Rationale |
|---|---|---|---|
| 4'-Azido | Introduction of an azide (B81097) group at the 4'-position of the sugar ring. | Increased conformational rigidity, potential for enhanced antiviral activity. | The azido (B1232118) group can lock the sugar pucker into a conformation favorable for binding to target enzymes. |
| 4'-Thio | Replacement of the furanose ring oxygen with a sulfur atom. | Altered metabolic stability and unique biological activity profile. | The sulfur atom changes the geometry and electronic properties of the sugar ring, affecting enzyme interactions. sigmaaldrich.com |
| 2'-C-Methyl | Addition of a methyl group at the 2'-position alongside the fluorine atom. | Potent inhibition of viral RNA-dependent RNA polymerase. | This modification can enhance the inhibitory activity against specific viral enzymes, as seen in related cytidine analogs. nih.gov |
These modifications highlight the versatility of the sugar moiety as a scaffold for chemical derivatization to improve the therapeutic index of 2'-Deoxy-2'-fluorothymidine.
Modifications at the Base Moiety for Modulated Activity
The thymine base of 2'-Deoxy-2'-fluorothymidine offers several sites for modification to modulate its biological activity. The C5 position is a particularly attractive target for derivatization, as substituents at this position can extend into the major groove of DNA, allowing for interactions with proteins or other cellular components without disrupting the Watson-Crick base pairing.
A common strategy involves the introduction of various functional groups at the C5 position via palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, or Stille couplings. For instance, the synthesis of C5-alkynyl derivatives has been explored for 2'-deoxyuridine (B118206) analogs, a strategy directly applicable to 2'-Deoxy-2'-fluorothymidine. These alkynyl-modified nucleosides have shown significant antiviral activity against a range of viruses. The terminal alkyne can also serve as a handle for further functionalization through "click chemistry."
Furthermore, the introduction of perfluoroalkyl groups at the C5 position has been investigated to enhance the lipophilicity and metabolic stability of the nucleoside. The synthesis of C5-(perfluoroalkyl) 2'-deoxy-2'-fluorouridine (B118953) analogs demonstrates the feasibility of incorporating these moieties, which can lead to altered biological activities. The table below presents examples of base modifications and their impact on the activity of related pyrimidine nucleosides.
| Modification at Base Moiety | Synthetic Approach | Modulated Activity | Example from Related Compounds |
|---|---|---|---|
| C5-Alkynyl | Sonogashira coupling of a terminal alkyne to the C5-iodinated nucleoside precursor. | Potent antiviral activity against viruses such as HIV and HSV. nih.gov | 5-Ethynyl-2'-deoxyuridine has shown significant antiviral effects. nih.gov |
| C5-Aminoalkyl | Coupling of an amino-protected alkyl group to the C5 position. | Provides a site for conjugation or can directly interact with target enzymes. | C5-amino-modified 2'-deoxyuridines are used to introduce functional groups into DNA. |
| 5-Trifluoromethyl | Introduction of a CF3 group at the C5 position. | Inhibition of viral DNA synthesis and antitumor activity. mdpi.com | Trifluorothymidine is an approved antiherpetic drug. mdpi.com |
These modifications of the thymine base are crucial for developing derivatives of 2'-Deoxy-2'-fluorothymidine with tailored biological activities and improved therapeutic potential.
Conjugation Chemistry for Targeted Delivery (Conceptual, not delivery systems)
To enhance the therapeutic efficacy and reduce off-target effects of 2'-Deoxy-2'-fluorothymidine, it can be conceptually conjugated to targeting moieties that facilitate its delivery to specific cells or tissues. This approach relies on robust bioconjugation chemistries that link the nucleoside to a targeting ligand, such as a peptide, antibody, or aptamer, via a stable or cleavable linker.
A prominent strategy for such conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." glenresearch.com This reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions. To utilize this chemistry, 2'-Deoxy-2'-fluorothymidine would first need to be functionalized with either an azide or a terminal alkyne group. This can be achieved by modifying the C5 position of the thymine base or the 5'-hydroxyl group of the sugar moiety. For example, a C5-alkynyl derivative of 2'-Deoxy-2'-fluorothymidine could be readily synthesized and then "clicked" onto a targeting moiety bearing an azide group. nih.gov
Another conceptual approach involves the formation of an amide or ester linkage between 2'-Deoxy-2'-fluorothymidine and a targeting peptide. For instance, the 5'-hydroxyl group of the nucleoside could be activated and reacted with an amine functionality on a peptide to form a stable carbamate (B1207046) or ester bond. Alternatively, a linker with a terminal carboxylic acid could be attached to the nucleoside, which can then be coupled to an amine-containing targeting ligand using standard peptide coupling reagents.
The choice of linker is critical and can be designed to be stable in circulation but cleavable within the target cell, for example, by specific enzymes or the acidic environment of endosomes. This ensures that the parent compound, 2'-Deoxy-2'-fluorothymidine, is released in its active form at the site of action. These conceptual conjugation strategies provide a powerful framework for the development of targeted therapies based on 2'-Deoxy-2'-fluorothymidine. nih.gov
Molecular and Cellular Biochemistry of 2 Deoxy 2 Fluorothymidine
Cellular Uptake and Membrane Transport Mechanisms
The entry of 2'-Deoxy-2'-fluorothymidine into cells is a critical determinant of its subsequent metabolic fate and biological activity. This process is not passive but is mediated by specialized membrane proteins known as nucleoside transporters, which belong to two major families: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). While these transporters are the primary route of entry, a minor component of passive diffusion may also contribute to its cellular uptake. nih.govnih.gov
Human equilibrative nucleoside transporters (hENTs) facilitate the bidirectional movement of nucleosides across the cell membrane, driven by the concentration gradient. openmedscience.com Both hENT1 and hENT2 have been identified as transporters of 2'-Deoxy-2'-fluorothymidine. nih.govualberta.ca Studies have shown that hENT1 and hENT2 are the most abundant nucleoside transporter transcripts in several cancer cell lines. openmedscience.comnih.gov
Inhibition of hENT1 with nitrobenzylmercaptopurine ribonucleoside (NBMPR) has been shown to reduce the uptake of radiolabeled FT by at least 50% in various human cancer cell lines, underscoring the significant role of hENT1 in its transport. nih.gov A strong correlation has been observed between the number of hENT1 binding sites on the cell surface and the uptake of FT. nih.gov While both hENT1 and hENT2 can transport FT, they generally exhibit a weaker affinity for it compared to the natural nucleoside, thymidine (B127349). nih.govresearchgate.net However, they possess a higher transport capacity. openmedscience.com Competitive inhibition experiments have suggested the involvement of both hENT1 and hENT2 in the uptake of FT in breast cancer cells. researchgate.net
Table 1: Role of Equilibrative Nucleoside Transporters in 2'-Deoxy-2'-fluorothymidine Uptake
| Transporter | Role in FT Transport | Key Research Findings |
|---|---|---|
| hENT1 | Primary transporter in many cancer cell lines. | Inhibition with NBMPR significantly reduces FT uptake. nih.gov Strong correlation between hENT1 binding sites and FT uptake. nih.gov |
| hENT2 | Contributes to FT transport. | Transcripts are abundant in various cancer cells. nih.gov Implicated in FT uptake in breast cancer cells. researchgate.net |
Concentrative nucleoside transporters (hCNTs) actively transport nucleosides into the cell against their concentration gradient, a process that is typically dependent on a sodium ion gradient. nih.govopenmedscience.com Several members of the hCNT family, including hCNT1, hCNT2, and hCNT3, have been shown to have a much higher affinity for 2'-Deoxy-2'-fluorothymidine compared to equilibrative transporters. nih.govresearchgate.net
Studies using Xenopus laevis oocytes engineered to express individual human nucleoside transporters demonstrated that hCNT1 and hCNT3 are efficient transporters of FT. openmedscience.comnih.gov In fact, the transport efficiency (Vmax/Km) of hCNT1 and hCNT3 for FT is approximately six times greater than that of hENT1 and hENT2, particularly at lower concentrations. openmedscience.com While hCNT1 and hCNT3 are key players, hCNT2 has also been implicated in FT uptake. researchgate.net The affinity of these transporters for FT, as determined by their ability to inhibit the uptake of [3H]uridine, follows the order: hCNT1 > hCNT3 > hENT2 > hENT1 > hCNT2. nih.gov
Table 2: Role of Concentrative Nucleoside Transporters in 2'-Deoxy-2'-fluorothymidine Uptake
| Transporter | Role in FT Transport | Key Research Findings |
|---|---|---|
| hCNT1 | High-affinity transporter. | Exhibits the highest affinity for FT among the tested transporters. nih.gov Transport efficiency is significantly higher than hENTs at low concentrations. openmedscience.com |
| hCNT2 | Potential contributor to transport. | Implicated in FT uptake in breast cancer cells. researchgate.net |
| hCNT3 | High-affinity transporter. | Demonstrates high affinity and efficient transport of FT. openmedscience.comnih.gov |
While carrier-mediated transport via ENTs and CNTs is the predominant mechanism for the cellular uptake of 2'-Deoxy-2'-fluorothymidine, a minor contribution from passive diffusion across the cell membrane has also been suggested. nih.govnih.gov However, this mechanism is considered to be significantly less substantial compared to the active and facilitated transport mediated by nucleoside transporter proteins. nih.gov
Intracellular Phosphorylation Pathways
Once inside the cell, 2'-Deoxy-2'-fluorothymidine must be phosphorylated to its monophosphate form to be trapped intracellularly. This phosphorylation is a crucial activation step, catalyzed by thymidine kinases. Mammalian cells possess two main isoenzymes of thymidine kinase: the cytosolic Thymidine Kinase 1 (TK1) and the mitochondrial Thymidine Kinase 2 (TK2). wikipedia.org
Thymidine Kinase 1 (TK1) is a key enzyme in the nucleoside salvage pathway, and its expression and activity are tightly linked to the S-phase of the cell cycle, making it a marker of cellular proliferation. wikipedia.orgnih.gov FT is a substrate for TK1, which phosphorylates it to 2'-Deoxy-2'-fluorothymidine monophosphate. nih.govnih.gov This phosphorylated form is then trapped within the cell because its negative charge prevents it from readily crossing the cell membrane. nih.gov
Studies have shown that the uptake of radiolabeled FT in tumors correlates with TK1 expression. snmjournals.orgnih.gov Specifically, the flux constant of FT uptake has been found to be associated with TK1 protein expression levels. snmjournals.org In terms of efficiency, FT is phosphorylated by cytosolic TK1 at a rate that is approximately 39% of that for the natural substrate, thymidine. nih.govresearchgate.net
Thymidine Kinase 2 (TK2) is located in the mitochondria and its activity is independent of the cell cycle. wikipedia.orgwikipedia.org This enzyme is essential for the synthesis of mitochondrial DNA. wikipedia.orgumdf.org 2'-Deoxy-2'-fluorothymidine is also a substrate for TK2. nih.govresearchgate.net
Interestingly, the phosphorylation of FT by mitochondrial TK2 is more efficient than its phosphorylation by cytosolic TK1, relative to the natural substrate thymidine. nih.govresearchgate.net Research indicates that FT is phosphorylated by TK2 at a rate that is 58% of that for thymidine. nih.govresearchgate.net This differential phosphorylation between TK1 and TK2 is a notable feature of FT's metabolism. nih.gov
Table 3: Phosphorylation of 2'-Deoxy-2'-fluorothymidine by Thymidine Kinases
| Enzyme | Location | Phosphorylation Efficiency (relative to Thymidine) | Key Research Findings |
|---|---|---|---|
| Thymidine Kinase 1 (TK1) | Cytosol | ~39% | TK1-mediated phosphorylation is linked to cell proliferation. wikipedia.orgnih.gov FT uptake correlates with TK1 expression. snmjournals.org |
| Thymidine Kinase 2 (TK2) | Mitochondria | ~58% | Phosphorylation is independent of the cell cycle. wikipedia.org FT is a more efficient substrate for TK2 than for TK1, relative to thymidine. nih.govresearchgate.net |
Subsequent Kinase Activities (e.g., Nucleoside Monophosphate Kinases)
Following the initial phosphorylation of 2'-Deoxy-2'-fluorothymidine (FT) to its monophosphate form by thymidine kinases (TK1 and TK2), the molecule becomes a substrate for subsequent kinase activities within the cell. nih.govresearchgate.net The metabolic cascade continues with the sequential addition of phosphate (B84403) groups, a process crucial for the compound's intracellular retention and biological activity.
| Enzyme | Action | Substrate | Product |
| Thymidine Kinase (TK1, TK2) | Initial Phosphorylation | 2'-Deoxy-2'-fluorothymidine | 2'-Deoxy-2'-fluorothymidine monophosphate |
| Thymidylate Kinase | Second Phosphorylation | 2'-Deoxy-2'-fluorothymidine monophosphate | 2'-Deoxy-2'-fluorothymidine diphosphate (B83284) |
| Nucleoside Diphosphate Kinase | Third Phosphorylation | 2'-Deoxy-2'-fluorothymidine diphosphate | 2'-Deoxy-2'-fluorothymidine triphosphate |
Intracellular Metabolism and Anabolism into Nucleotide Pools
The intracellular metabolism of 2'-Deoxy-2'-fluorothymidine begins with its transport across the cell membrane via nucleoside transporters. nih.govmdpi.com Once inside the cell, it undergoes anabolism, being converted into its nucleotide forms (monophosphate, diphosphate, and triphosphate) through the sequential action of cellular kinases. nih.gov
A key feature of this metabolic process is the concept of "metabolic trapping." The phosphorylation of 2'-Deoxy-2'-fluorothymidine adds negatively charged phosphate groups, creating polar nucleotide analogs. nih.govsnmjournals.org These polar molecules are impermeable to the cell membrane and cannot easily exit the cell. nih.govsnmjournals.org This intracellular trapping is a critical aspect of its mechanism of action and its use as an imaging agent in positron emission tomography (PET) when labeled with 18F. nih.govsnmjournals.org Unlike natural thymidine, the resulting 2'-Deoxy-2'-fluorothymidine triphosphate is not significantly incorporated into DNA. nih.govmdpi.com The substitution of the hydroxyl group with fluorine at the 2'-position hinders its recognition and use by DNA polymerases.
| Metabolite | Percentage in A549 Cells (from [18F]FLT study) nih.gov | Property |
| Monophosphate | 49% | Intracellularly trapped |
| Diphosphate | 6% | Intracellularly trapped |
| Triphosphate | 29% | Intracellularly trapped; not incorporated into DNA |
Integration into Deoxynucleotide Biosynthesis Pathways
Cells synthesize deoxynucleotides through two primary routes: the de novo pathway and the salvage pathway. nih.govlibretexts.org The de novo pathway synthesizes nucleotides from simpler precursor molecules, while the salvage pathway recycles pre-formed nucleosides and bases. nih.gov
2'-Deoxy-2'-fluorothymidine is processed through the thymidine salvage pathway. snmjournals.orgsnmjournals.org The entry point into this pathway is its phosphorylation by thymidine kinase (TK), specifically the cytosolic TK1 and the mitochondrial TK2. nih.govnih.gov TK1 is the principal enzyme in the salvage pathway, and its activity is closely regulated with the cell cycle, increasing significantly during the DNA synthesis (S) phase. snmjournals.orgsnmjournals.org By acting as a substrate for TK1, 2'-Deoxy-2'-fluorothymidine effectively enters the same metabolic route as natural thymidine, leading to the formation of its corresponding nucleotide phosphates. researchgate.netsnmjournals.org This integration into the salvage pathway allows its accumulation to reflect the proliferative activity of the cell, which is dependent on TK1 levels. snmjournals.orgnih.gov
Interaction with Thymidylate Synthase Pathway (if applicable to research)
The de novo synthesis pathway for thymidylate is distinct from the salvage pathway. A critical enzyme in this pathway is thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.govlibretexts.org This reaction is a primary target for certain chemotherapeutic agents, such as 5-fluorouracil, whose metabolites inhibit TS. youtube.com
The available research on 2'-Deoxy-2'-fluorothymidine primarily focuses on its role as a substrate for the thymidine salvage pathway via thymidine kinases. nih.govresearchgate.net While other fluorinated nucleosides, such as the metabolites of 2',2'-difluoro-2'-deoxycytidine (Gemcitabine), have been shown to interact with and inhibit thymidylate synthase, there is no significant evidence in the provided search results to suggest that 2'-Deoxy-2'-fluorothymidine or its phosphorylated metabolites are direct inhibitors of the thymidylate synthase pathway. nih.gov Its mechanism of action and metabolic fate are predominantly understood through its phosphorylation by TK1 and subsequent intracellular trapping, rather than through interaction with the de novo synthesis machinery. nih.govsnmjournals.org
Mechanisms of Action of 2 Deoxy 2 Fluorothymidine at the Molecular Level
Inhibition of DNA Synthesis and Polymerase Activity
2'-Deoxy-2'-fluorothymidine, as a nucleoside analog, exerts its biological effects primarily through the disruption of DNA synthesis. Following cellular uptake, it is sequentially phosphorylated by cellular kinases to its active triphosphate form. This triphosphate metabolite then acts as a competitive substrate for natural deoxythymidine triphosphate (dTTP) during the DNA elongation process.
The incorporation of the fluorinated nucleotide into a growing DNA strand is a critical step in its mechanism of action. Studies on similar 2'-fluorinated nucleoside analogs have demonstrated that their triphosphate forms can be recognized and utilized by various DNA polymerases. For instance, 2'-fluoro-2'-deoxycytidine triphosphate has been shown to be a substrate for both eukaryotic DNA polymerase alpha and Avian Myeloblastosis Virus (AMV) reverse transcriptase. nih.gov Similarly, 2'-deoxy-2'-fluoroarabinonucleoside 5'-triphosphates are also recognized as substrates by several DNA polymerases. researchgate.net
Once incorporated, the presence of the 2'-fluoro substituent on the sugar moiety interferes with the subsequent steps of DNA replication. Research on the related compound, 2',2'-difluorodeoxycytidine, revealed that after its incorporation into the DNA strand, the primer can be extended by only one more deoxynucleotide before a significant pause in the polymerization process occurs. nih.gov This suggests that the fluorinated sugar distorts the DNA duplex in a way that hinders the processive action of the DNA polymerase, leading to a functional inhibition of DNA synthesis.
A common mechanism of action for many nucleoside analogs is obligate chain termination, which occurs when the incorporated nucleotide lacks a 3'-hydroxyl group. This absence makes the formation of a phosphodiester bond with the next incoming nucleotide impossible, thus halting DNA elongation permanently. biosyn.com
The inhibitory potency of 2'-Deoxy-2'-fluorothymidine's triphosphate form can vary significantly between different types of DNA polymerases, including cellular DNA polymerases and viral reverse transcriptases. This differential inhibition is a key factor in the selective antiviral or anticancer activity of many nucleoside analogs.
Studies on analogous 2'-fluorinated compounds provide insights into this phenomenon. For example, 2'-fluoro-2'-deoxycytidine triphosphate exhibits a markedly different apparent Michaelis constant (Km) for DNA polymerase alpha compared to AMV reverse transcriptase, indicating a difference in substrate affinity and inhibitory potential. nih.gov Similarly, the triphosphate form of 2′-deoxy-2′-β-fluoro-4′-azidocytidine has been shown to have varying incorporation efficiencies across a range of viral polymerases, being a much more efficient substrate for HIV-1 reverse transcriptase than for other viral RNA-dependent RNA polymerases. nih.govdoi.org This selectivity is attributed to the specific structural differences in the nucleotide-binding sites of the various enzymes. While direct comparative kinetic data for 2'-Deoxy-2'-fluorothymidine across a wide range of polymerases is not extensively documented, it is plausible that it exhibits a similar pattern of differential inhibition.
| Enzyme Type | Analog Studied | Observation | Reference |
| Eukaryotic DNA Polymerase | 2'-fluoro-2'-deoxycytidine triphosphate | Acts as a substrate | nih.gov |
| Viral Reverse Transcriptase | 2'-fluoro-2'-deoxycytidine triphosphate | Acts as a substrate with different Km | nih.gov |
| Viral Polymerases (various) | 2′-deoxy-2′-β-fluoro-4′-azidocytidine triphosphate | Differential incorporation efficiency | nih.govdoi.org |
Cellular Trapping of Phosphorylated Metabolites
A key aspect of the mechanism of action of 2'-Deoxy-2'-fluorothymidine is the intracellular accumulation of its phosphorylated metabolites. Upon entering the cell, facilitated by nucleoside transporters, 2'-Deoxy-2'-fluorothymidine is a substrate for thymidine (B127349) kinase, which phosphorylates it to the monophosphate form. researchgate.net This is the rate-limiting step in its activation. The monophosphate is then further phosphorylated to the diphosphate (B83284) and subsequently to the active triphosphate form.
These phosphorylated metabolites are effectively trapped within the cell. The negatively charged phosphate (B84403) groups prevent the molecules from passively diffusing back across the lipid cell membrane. nih.govresearchgate.net This intracellular trapping leads to a high concentration of the active triphosphate analog, which can then effectively compete with the natural dTTP for incorporation into DNA. This mechanism of metabolic trapping is well-documented for the closely related compound, 3'-deoxy-3'-fluorothymidine (B1224464) (FLT), which is used as a tracer in positron emission tomography (PET) to image cellular proliferation. nih.govresearchgate.netnih.gov The accumulation of the radiolabeled phosphorylated metabolites of FLT within tumor cells allows for their visualization.
Modulation of Cell Cycle Progression
The inhibition of DNA synthesis by 2'-Deoxy-2'-fluorothymidine has direct consequences on the progression of the cell cycle. DNA replication is a hallmark of the S phase of the cell cycle, and interference with this process typically leads to cell cycle arrest. This arrest provides time for the cell to attempt DNA repair, or if the damage is too severe, to initiate apoptosis.
While direct studies on the cell cycle effects of 2'-Deoxy-2'-fluorothymidine are limited, research on similar fluorinated nucleosides provides a strong indication of its likely impact. For instance, the compound 5'-fluoro-2'-deoxycytidine has been shown to inhibit the growth of colon cancer cells and upregulate the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21, p27, and p57. brieflands.com These proteins are critical regulators of cell cycle progression, and their upregulation can lead to arrest at the G1/S or G2/M checkpoints. It is highly probable that 2'-Deoxy-2'-fluorothymidine, by causing a slowdown or stalling of replication forks during S phase, would trigger DNA damage response pathways that lead to the activation of cell cycle checkpoints. This would result in an accumulation of cells in the S phase, followed by apoptosis if the replication stress is not resolved.
Induction of Cellular Stress Responses (Mechanistic Studies)
The disruption of DNA synthesis by the incorporation of nucleoside analogs like 2'-Deoxy-2'-fluorothymidine is a significant source of cellular stress, particularly replication stress. When DNA polymerases are impeded, replication forks can stall or collapse, leading to the formation of single- and double-strand DNA breaks.
While specific mechanistic studies detailing the cellular stress responses induced by 2'-Deoxy-2'-fluorothymidine are not extensively available, the general pathways triggered by such replication stress are well understood. The stalled replication forks activate sensor proteins such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated). These kinases, in turn, phosphorylate a cascade of downstream targets to coordinate a response that includes:
Cell Cycle Arrest: Activation of checkpoint kinases Chk1 and Chk2, leading to the inhibition of cell cycle progression.
DNA Repair: Recruitment of DNA repair proteins to the sites of damage.
Apoptosis: If the DNA damage is irreparable, the stress response pathways can trigger programmed cell death, often through the p53 tumor suppressor pathway.
The cytotoxic effects of many nucleoside analogs are directly linked to their ability to induce a level of replication stress that overwhelms the cell's repair capacity, ultimately leading to apoptosis.
Effects on DNA Conformation and Stability (if incorporated)
The incorporation of 2'-Deoxy-2'-fluorothymidine into the DNA strand can have significant effects on the local structure, conformation, and stability of the DNA duplex. The fluorine atom at the 2' position is highly electronegative and can influence the puckering of the deoxyribose sugar ring.
Crystal structure studies of B-DNA duplexes containing the stereoisomer 2'-deoxy-2'-fluoro-arabino-furanosyl thymine (B56734) have shown that this modification leads to an enhanced thermodynamic stability of the DNA duplex. nih.gov The increased stability is attributed to a more rigid sugar conformation and potentially to the formation of an ordered water structure around the 2'-fluorine atoms. nih.gov The electronegative fluorine substituent tends to favor a C3'-endo (North) type of sugar pucker, which is more characteristic of A-form DNA and RNA, as opposed to the C2'-endo (South) pucker typically found in B-form DNA. This alteration in sugar conformation can lead to localized changes in the DNA structure.
Furthermore, studies on L-DNA (the mirror image of natural D-DNA) have shown that the introduction of a 2'-fluoro modification can enhance the thermal stability of the duplex. iu.edu This stabilization is thought to be due to the rigidification of the sugar conformation, which strengthens the π-π stacking interactions between the base pairs. iu.edu
| Modification | Effect on DNA Stability | Structural Change | Reference |
| 2'-deoxy-2'-fluoro-arabino-furanosyl thymine | Enhanced thermodynamic stability | Alters sugar pucker conformation | nih.gov |
| 2'-fluoro modification in L-DNA | Enhanced thermal stability | Rigidifies sugar conformation | iu.edu |
Preclinical Efficacy and Cellular Selectivity Research for 2 Deoxy 2 Fluorothymidine
In Vitro Antiviral Activity and Mechanism of Action against Specific Viruses
2'-Deoxy-2'-fluorothymidine and its related fluorinated nucleoside analogs have demonstrated a broad spectrum of antiviral activity in preclinical studies. The mechanism of action for these compounds generally involves the inhibition of viral replication, often through targeting viral-specific enzymes.
Radiolabeled analogs of 2'-Deoxy-2'-fluorothymidine have been extensively studied as substrates for Herpes Simplex Virus thymidine (B127349) kinase (HSV-TK). The compound 2'-Deoxy-2'-[18F]fluorothymidine ([18F]FT) has been identified as a highly selective substrate for HSV-TK compared to its mammalian counterparts snmjournals.org. This selectivity forms the basis of its use as a reporter probe in gene therapy applications, allowing for the non-invasive imaging of HSV-TK gene expression snmjournals.org.
Another analog, 1-(2'-deoxy-2'-[18F]fluoro-1-β-D-arabinofuranosyl)-5-iodouracil ([18F]FIAU), also serves as a preferential substrate for several viral and bacterial thymidine kinases, including HSV-TK nih.gov. Studies in mice with tumors expressing the HSV-tk gene have shown that [18F]FIAU accumulates continuously in these tumors, highlighting its potential for imaging applications nih.gov. The uptake of [18F]FIAU in HSV-TK expressing tumors is significantly higher than in tumors without the gene, demonstrating its specificity nih.gov.
While direct data on 2'-Deoxy-2'-fluorothymidine's activity against a wide range of other DNA and RNA viruses is limited, research on structurally similar compounds provides valuable insights. The related nucleoside analog, 2'-Fluoro-2'-deoxycytidine (2'-FdC), has shown broad-spectrum antiviral activity. It has been reported to inhibit various viruses in vitro, including Borna disease virus, hepatitis C virus (HCV), Lassa fever virus, and influenza viruses nih.gov.
Specifically against bunyaviruses, 2'-FdC demonstrated inhibitory activity in the low micromolar range against La Crosse, Maporal, Punta Toro, Rift Valley fever, and San Angelo viruses. In virus yield reduction assays, it was effective against Heartland and severe fever with thrombocytopenia syndrome (SFTSV) viruses nih.gov. Furthermore, 2'-FdC has been identified as a potent inhibitor of Crimean-Congo hemorrhagic fever virus (CCHFV) replication researchgate.net.
In the context of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), studies on 2'-fluoro-2',3'-unsaturated L-nucleosides have shown promising results. The cytosine and 5-fluorocytosine derivatives of this class of compounds exhibited moderate to potent anti-HIV and anti-HBV activities with EC50 values in the sub-micromolar to low micromolar range nih.govnih.gov. These findings suggest that the 2'-fluoro substitution on the nucleoside scaffold is a key determinant of antiviral efficacy.
In Vitro Antiproliferative Activity in Cancer Cell Lines
The antiproliferative effects of 2'-Deoxy-2'-fluorothymidine have been investigated, although specific IC50 values across a broad range of cancer cell lines are not extensively documented in the available literature. However, studies on its radiolabeled analog, 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), and other related compounds provide insights into its potential as an anticancer agent.
Research on a human ovarian carcinoma cell line (HTB77IP3) showed that thymidine uptake, for which 2'-Deoxy-2'-fluorothymidine is an analog, is a feature of proliferating cancer cells nih.govjapsonline.com. The uptake of [18F]FLT has been observed in various human cancer cell lines, indicating its potential as a marker for proliferation snmjournals.orgjksus.org. For instance, in human lung cancer cell lines A427 and A549, uptake of [3H]FLT was observed, and this uptake was correlated with changes in cell survival after chemotherapy treatment snmjournals.orgjksus.org.
A significant correlation has been established between the uptake of the related compound 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) and the cellular proliferation marker Ki-67. Ki-67 is a protein that is expressed in all active phases of the cell cycle, making it a widely used marker for tumor proliferation.
Multiple studies have demonstrated a positive correlation between [18F]FLT uptake and Ki-67 expression in various tumor types, including lung, breast, and brain cancers nih.govncl.ac.uk. A systematic review and meta-analysis of 27 studies confirmed that, with an appropriate study design, the correlation between [18F]FLT uptake and Ki-67 is significant and independent of the cancer type ncl.ac.uk. Specifically, a high correlation was observed in studies measuring the average Ki-67 expression (r=0.70) and in those measuring the maximum Ki-67 expression from whole surgical specimens (r=0.72) ncl.ac.uk. This strong correlation suggests that the uptake of fluorothymidine analogs like 2'-Deoxy-2'-fluorothymidine can serve as a non-invasive surrogate marker for tumor cell proliferation.
Detailed information on the differential antiproliferative response of various cancer subtypes to 2'-Deoxy-2'-fluorothymidine is not extensively available in the current body of research. The variability in the uptake of its analog, [18F]FLT, across different tumor xenograft models suggests that the response to 2'-Deoxy-2'-fluorothymidine may also vary among different cancer subtypes nih.govnih.gov. This variability is likely influenced by the expression levels of key enzymes involved in its metabolism, such as thymidine kinase 1 (TK1) nih.govnih.gov. For example, lung cancer is subcategorized into several histological types, including adenocarcinoma, squamous cell carcinoma, and large cell lung carcinoma, which exhibit different growth patterns and may respond differently to antiproliferative agents nih.gov. Further research is required to systematically evaluate the efficacy of 2'-Deoxy-2'-fluorothymidine across a broad panel of cancer subtypes to determine its therapeutic potential in a more targeted manner.
In Vivo Efficacy in Animal Models of Disease (e.g., Murine Tumor Models, Viral Infection Models)
The in vivo efficacy of 2'-Deoxy-2'-fluorothymidine and its analogs has been evaluated in various animal models of cancer and viral infections, primarily through imaging studies and survival analyses.
In murine tumor models, radiolabeled analogs of 2'-Deoxy-2'-fluorothymidine have been instrumental in visualizing and monitoring tumor proliferation and response to therapy. In mice bearing human tumor xenografts, the uptake of [18F]FLT was highly variable across different tumor types nih.govnih.gov. Studies on squamous cell carcinoma of the head and neck (SCCHN) xenografts showed consistent accumulation of [18F]FLT, which correlated with tumor response to gene therapy nih.govnuclmed.gr. A reduction in [18F]FLT uptake was observed in tumors that responded to treatment, indicating its utility in monitoring therapeutic efficacy nih.govnuclmed.gr. Similarly, in a human chronic myeloid leukemia mouse model, [18F]FLT PET imaging showed higher tumor-to-nontumor ratios compared to [18F]FDG, suggesting its potential for metabolic imaging of this type of leukemia.
In the context of viral infections, the related compound 2'-Fluoro-2'-deoxycytidine (2'-FdC) has demonstrated efficacy in mouse models. In a Rift Valley fever virus (RVFV) infection model, treatment with 2'-FdC delayed mortality by approximately six days compared to a placebo nih.gov. In a severe fever with thrombocytopenia syndrome virus (SFTSV) infection model, 2'-FdC treatment prevented death in infected mice and significantly reduced viral titers in the liver, spleen, and serum nih.gov. However, it afforded no protection against La Crosse virus (LACV) infection in mice, which is an encephalitic virus and more challenging to treat nih.gov.
Pharmacodynamic Assessment in Preclinical Models
The pharmacodynamic properties of 2'-Deoxy-2'-fluorothymidine, particularly its radiolabeled form 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), are intrinsically linked to the cellular processes of proliferation. In preclinical models, [¹⁸F]FLT serves as a non-invasive imaging biomarker to assess the pharmacodynamic effects of anti-cancer therapies. nih.govresearchgate.net The fundamental mechanism involves its uptake into cells and subsequent phosphorylation by thymidine kinase-1 (TK-1), an enzyme that is notably upregulated during the S-phase of the cell cycle. researchgate.netnih.gov This enzymatic conversion traps the molecule intracellularly. nih.gov
Consequently, the concentration of trapped [¹⁸F]FLT, quantifiable by Positron Emission Tomography (PET), is proportional to TK-1 activity and serves as a direct index of cellular proliferation. nih.govsnmmi.org Preclinical studies have demonstrated that changes in [¹⁸F]FLT uptake in tumors correlate with the pharmacodynamic response to treatment. For instance, a decrease in tumor [¹⁸F]FLT accumulation has been shown to correlate with changes in tumor volume and proliferation following chemotherapy. nih.gov A systematic review of 174 preclinical reports found that a vast majority (83%) showed that decreased [¹⁸F]FLT uptake reflects the effects of anticancer treatments. researchgate.net Furthermore, in 77% of the approaches where tracer accumulation was compared with ex vivo analyses, a positive correlation was found between [¹⁸F]FLT uptake and tumor biology, underscoring its utility as a pharmacodynamic marker. researchgate.net
| Therapeutic Agent/Model | Observed Change in [¹⁸F]FLT Uptake | Correlating Pharmacodynamic Endpoint | Reference |
|---|---|---|---|
| Crizotinib in GTL-16 xenografts | Significant decrease | Inhibition of c-MET signaling pathway | snmjournals.org |
| Doxorubicin in human lymphoma xenografts | Dose-dependent decrease | Tumor response to chemotherapy | snmjournals.org |
| General anticancer therapies | Decrease in uptake | Reduced tumor proliferation and/or volume | nih.govresearchgate.netnih.gov |
Monitoring of Cellular Proliferation in Animal Studies (e.g., by PET)
Positron Emission Tomography (PET) using [¹⁸F]FLT is a principal method for the non-invasive, in vivo monitoring of cellular proliferation in animal studies. researchgate.netnih.gov This technique allows for the quantitative assessment of tumor proliferation and its response to therapeutic interventions over time within the same subject. nih.gov The uptake of [¹⁸F]FLT has been validated against established ex vivo proliferation markers. A close correlation has been observed between [¹⁸F]FLT uptake measured by PET and Ki-67 scoring, a standard immunohistochemical marker for proliferation, across various tumor types, including lung cancer. nih.govnih.gov
In rodent models, [¹⁸F]FLT-PET has been successfully used to differentiate tumors from non-cancerous tissues and to track changes in proliferative activity. For example, in a study involving mice with GTL-16 xenografts, tumors showed high basal [¹⁸F]FLT uptake, which decreased significantly upon treatment with the c-MET inhibitor, crizotinib. snmjournals.org In contrast, vehicle-treated tumors maintained their high tracer uptake. snmjournals.org This demonstrates the capacity of [¹⁸F]FLT-PET to provide a dynamic and quantitative measure of the anti-proliferative effects of novel cancer therapies in preclinical settings. snmjournals.org The ability to generate repeated, three-dimensional images of multiple tumor sites simultaneously is a distinct advantage for accurately assessing therapeutic response. nih.gov
| Animal Model | Condition | Key PET Finding | Reference |
|---|---|---|---|
| Wistar rats with C6 glioma | Tumor vs. healthy muscle | Tumor-to-muscle uptake ratio of 3.8 ± 1.3 | snmjournals.orgrug.nl |
| Mice with GTL-16 xenografts | Baseline | High basal tumor uptake (Tumor-to-Blood Ratio ≈ 4) | snmjournals.org |
| Mice with GTL-16 xenografts | Post-crizotinib treatment | Decreased tumor uptake | snmjournals.org |
| Mice with U87MG xenografts | Baseline | High basal tumor uptake (Tumor-to-Blood Ratio ≈ 5) | snmjournals.org |
Cellular Selectivity and Differential Metabolism in Target vs. Non-Target Cells
A significant attribute of 2'-Deoxy-2'-fluorothymidine is its cellular selectivity for proliferating target cells (e.g., cancer cells) over quiescent non-target cells, including inflammatory cells. snmjournals.orgrug.nl This selectivity is rooted in its differential metabolism. The compound is a substrate for both cytosolic thymidine kinase (TK1) and mitochondrial thymidine kinase (TK2). nih.govresearchgate.net However, TK1 expression is tightly regulated by the cell cycle and is significantly elevated in rapidly dividing cells. researchgate.netnih.gov Most normal, differentiated cells have low TK1 activity, which results in minimal uptake and retention of [¹⁸F]FLT. nih.gov
This metabolic difference provides a clear advantage over other imaging agents like 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), which accumulates in tissues with high glucose metabolism, including not only tumors but also inflammatory lesions, a common source of false-positive results in oncologic imaging. nih.govsnmjournals.orgrug.nl A key preclinical study directly compared [¹⁸F]FLT and [¹⁸F]FDG in rats bearing both a C6 glioma tumor and a site of sterile inflammation. snmjournals.orgrug.nl The results demonstrated that while [¹⁸F]FDG accumulated intensely in both the tumor and the inflamed muscle, [¹⁸F]FLT uptake was significant only in the tumor. snmjournals.orgrug.nl The ratio of uptake in inflamed muscle to that in contralateral healthy muscle was 4.8 ± 1.2 for [¹⁸F]FDG, but only 1.3 ± 0.4 for [¹⁸F]FLT, confirming the superior tumor specificity of [¹⁸F]FLT. snmjournals.orgrug.nl
The affinity for nucleoside transporters also plays a role. While human equilibrative nucleoside transporters (hENT1, hENT2) show weaker affinity for 2'-Deoxy-2'-fluorothymidine than for thymidine, the concentrative transporters (hCNT1, hCNT2, hCNT3) exhibit much higher affinities for it, contributing to its cellular uptake. nih.govresearchgate.net The combination of selective transport and preferential phosphorylation by TK1 in proliferating cells underpins the compound's high cellular selectivity. researchgate.netnih.gov
| Compound Name |
|---|
| 2'-Deoxy-2'-fluorothymidine |
| 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) |
| Thymidine |
| 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) |
| Crizotinib |
| Doxorubicin |
| Ki-67 |
| deoxyuridine monophosphate (dUMP) |
Mechanisms of Resistance to 2 Deoxy 2 Fluorothymidine
Genomic Alterations in Target Enzymes (e.g., Thymidine (B127349) Kinases)
A primary mechanism of resistance to 2'-Deoxy-2'-fluorothymidine involves genetic changes in the enzymes responsible for its activation, most notably thymidine kinase (TK). 2'-Deoxy-2'-fluorothymidine is a prodrug that requires phosphorylation by TK to become pharmacologically active.
In a study investigating resistance to the related compound trifluorothymidine (TFT) in H630 colon cancer cells, researchers found that cells exposed intermittently to TFT (H630-4TFT) exhibited decreased TK protein expression and activity. nih.gov This reduction in TK levels led to less activation of TFT, which was identified as the likely mechanism of resistance. nih.gov Similarly, resistance to another fluoropyrimidine, 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), has been associated with a deficiency in thymidine kinase, rendering the cells unable to convert FdUrd to its active metabolite. nih.gov
These findings highlight that both reduced expression and inactivating mutations in thymidine kinase can significantly diminish the efficacy of 2'-Deoxy-2'-fluorothymidine and related nucleoside analogs.
Table 1: Impact of Thymidine Kinase Alterations on Drug Resistance
| Cell Line | Drug | TK Alteration | Consequence |
|---|---|---|---|
| H630-4TFT | Trifluorothymidine (TFT) | Decreased protein expression and activity | Reduced activation of TFT |
Upregulation of Efflux Mechanisms
Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including drugs, out of the cell. Overexpression of these pumps can lead to multidrug resistance by reducing the intracellular concentration of therapeutic agents.
While direct evidence for the upregulation of specific efflux pumps in response to 2'-Deoxy-2'-fluorothymidine is not extensively detailed in the provided search results, the general role of efflux pumps in conferring resistance to a broad range of structurally diverse compounds is well-established. nih.gov These pumps are a significant mechanism of resistance in both bacteria and cancer cells. nih.govresearchgate.net The overexpression of efflux pumps can render a cell resistant not only to the primary therapeutic agent but to many other drugs as well. researchgate.net
Efflux pumps contribute to both intrinsic and acquired antibiotic resistance and can impact the efficacy of virtually all classes of antibiotics. nih.gov Their role in bacterial biofilm formation further complicates treatment, as expression of these pumps is often upregulated in biofilms, leading to increased resistance. mdpi.comnih.gov
Changes in Nucleoside Transporter Expression or Function
The entry of 2'-Deoxy-2'-fluorothymidine into cells is mediated by nucleoside transporters. Alterations in the expression or function of these transporters can therefore significantly impact drug uptake and efficacy. There are two main families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). frontiersin.orgnih.gov
Research on trifluorothymidine (TFT) resistance in H630 colon cancer cells demonstrated that continuous exposure to the drug (H630-cTFT) resulted in a 2- to 3-fold decrease in the mRNA expression of the human equilibrative nucleoside transporter (hENT). nih.gov This led to a 5- to 10-fold decrease in the accumulation of TFT-nucleotides within the cells. nih.gov
Interestingly, studies on 2'-Deoxy-2'-fluorothymidine itself have shown that human equilibrative nucleoside transporters (hENT1 and hENT2) have a weaker affinity for it compared to thymidine. nih.govresearchgate.net Conversely, the concentrative transporters (hCNT1, hCNT2, and hCNT3) exhibit much higher affinities for 2'-Deoxy-2'-fluorothymidine. nih.govresearchgate.net This suggests that the relative expression levels of different nucleoside transporters could be a key determinant of cellular sensitivity to the drug.
Table 2: Nucleoside Transporter Affinity for 2'-Deoxy-2'-fluorothymidine
| Transporter Family | Specific Transporters | Affinity for 2'-Deoxy-2'-fluorothymidine (compared to Thymidine) |
|---|---|---|
| Equilibrative Nucleoside Transporters (ENTs) | hENT1, hENT2 | Weaker |
Alterations in Deoxynucleotide Biosynthesis Pathways Counteracting Drug Effect
Cells can develop resistance to nucleoside analogs by altering their deoxynucleotide (dNTP) biosynthesis pathways to counteract the drug's effects. These pathways are responsible for maintaining a balanced supply of the building blocks for DNA synthesis.
For instance, treatment of a human colon cancer cell line with (E)-2'-Deoxy-(fluoromethylene)cytidine (FMdC), a ribonucleotide reductase inhibitor, led to a significant reduction in the dATP pool, but a corresponding increase in TTP, dCTP, and dGTP pools. nih.gov This compensatory increase in other dNTPs could potentially overcome the effects of a drug that targets a specific nucleotide pathway. The addition of zidovudine (B1683550) (AZT) abolished this reactive enhancement of TTP, dCTP, and dGTP. nih.gov
Deoxycytidine monophosphate (dCMP) deaminase is another critical enzyme in maintaining the balance of pyrimidine (B1678525) dNTP pools. nih.gov Its activity is allosterically regulated, being activated by dTTP and inhibited by dCTP. nih.gov Alterations in the activity of such regulatory enzymes can lead to dNTP pool imbalances that may contribute to drug resistance. nih.gov
Combinatorial Therapeutic Strategies with 2 Deoxy 2 Fluorothymidine Mechanistic Focus
Biochemical Basis of Synergistic Interactions with Antiviral Agents
The antiviral activity of 2'-Deoxy-2'-fluorothymidine, like other nucleoside analogs, is predicated on its ability to be anabolized within the cell to its triphosphate form. This active metabolite can then interfere with viral replication by acting as a competitive inhibitor or a chain terminator for viral DNA polymerases. The synergistic potential of 2'-Deoxy-2'-fluorothymidine with other antiviral agents stems from the principle of targeting different stages of the viral life cycle or distinct enzymatic pathways, leading to a multi-pronged attack that is more effective than single-agent therapy.
For instance, in the context of herpes simplex virus (HSV), combination therapy of fluorinated pyrimidine (B1678525) analogs with agents like acyclovir (B1169) has been explored. While specific data on 2'-Deoxy-2'-fluorothymidine is limited, the rationale for such combinations often involves complementary mechanisms of action. Acyclovir, a guanosine (B1672433) analog, requires initial phosphorylation by the viral thymidine (B127349) kinase (TK) to a much greater extent than by cellular kinases. This initial step is crucial for its selective antiviral activity. A fluorinated thymidine analog could potentially enhance the efficacy of acyclovir through several biochemical mechanisms. For example, by competing for cellular kinases, it might increase the pool of acyclovir available for phosphorylation by the viral TK. Alternatively, if both agents are incorporated into the growing viral DNA chain, they could create a more profound disruption of DNA synthesis and integrity.
Another example of a potential synergistic interaction is with zidovudine (B1683550) (AZT), a thymidine analog used in the treatment of human immunodeficiency virus (HIV). The antiviral efficacy of both agents relies on their conversion to the triphosphate form and subsequent inhibition of the viral reverse transcriptase. A potential biochemical basis for synergy could lie in the differential rates of phosphorylation by cellular kinases or varying affinities for the viral enzyme. By using two different analogs, the development of resistance, which often arises from mutations in the reverse transcriptase that confer resistance to one analog, might be delayed or overcome.
Biochemical Basis of Synergistic Interactions with Anticancer Agents (e.g., 5-FU, cisplatin (B142131), gemcitabine)
In oncology, the rationale for combining 2'-Deoxy-2'-fluorothymidine with established anticancer drugs is to exploit different cellular vulnerabilities and enhance cytotoxic effects against cancer cells.
5-Fluorouracil (5-FU): The combination of fluoropyrimidines is a well-established strategy. 5-FU exerts its anticancer effects through multiple mechanisms, including the inhibition of thymidylate synthase (TS) by its metabolite 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), and its incorporation into both DNA and RNA. The synergistic potential with 2'-Deoxy-2'-fluorothymidine could arise from a multi-faceted attack on nucleotide metabolism and DNA integrity. By inhibiting TS, 5-FU depletes the intracellular pool of thymidine monophosphate (dTMP), thereby increasing the reliance of the cell on the salvage pathway for thymidine, which involves thymidine kinase. This upregulation of the salvage pathway could lead to increased phosphorylation and subsequent incorporation of 2'-Deoxy-2'-fluorothymidine into DNA, enhancing its cytotoxic effect. The combined incorporation of both fraudulent nucleotides can lead to a greater degree of DNA damage and trigger apoptosis more effectively.
Cisplatin: This platinum-based compound forms adducts with DNA, leading to cross-links that distort the DNA structure and inhibit replication and transcription, ultimately inducing apoptosis. The biochemical basis for synergy with 2'-Deoxy-2'-fluorothymidine could involve the enhancement of DNA damage and the inhibition of DNA repair mechanisms. The incorporation of 2'-Deoxy-2'-fluorothymidine into DNA may create a structurally altered template that is more susceptible to the formation of cisplatin-DNA adducts. Furthermore, the presence of the fluorinated nucleoside within the DNA strand might sterically hinder the access of DNA repair enzymes to the cisplatin-induced lesions, thereby potentiating the cytotoxicity of cisplatin.
Gemcitabine (B846): As a deoxycytidine analog, gemcitabine (2',2'-difluorodeoxycytidine) shares structural similarities with 2'-Deoxy-2'-fluorothymidine. Its primary mechanism of action involves the inhibition of DNA synthesis. After intracellular phosphorylation to its di- and triphosphate forms, gemcitabine diphosphate (B83284) inhibits ribonucleotide reductase, leading to a decrease in the pool of deoxynucleotides required for DNA synthesis. Gemcitabine triphosphate is incorporated into DNA, causing chain termination. A synergistic interaction with 2'-Deoxy-2'-fluorothymidine could be achieved through the simultaneous disruption of different aspects of DNA synthesis. While gemcitabine primarily affects the deoxynucleotide pool and acts as a chain terminator, 2'-Deoxy-2'-fluorothymidine incorporation can also contribute to DNA strand breaks and instability. The combination of these two fluorinated nucleosides could lead to a more comprehensive and insurmountable level of DNA damage, pushing the cancer cell towards apoptosis.
Rational Design of Combination Regimens Based on Molecular Mechanisms
The understanding of the biochemical basis of synergistic interactions is paramount for the rational design of effective combination therapies. A mechanistic approach allows for the selection of drug partners that are most likely to exhibit synergy and for the optimization of dosing schedules to maximize this effect.
For antiviral therapies, the rational design of combinations involving 2'-Deoxy-2'-fluorothymidine would consider the specific viral enzymes being targeted. For instance, combining it with a non-nucleoside reverse transcriptase inhibitor (NNRTI) in the case of HIV would provide two distinct mechanisms of inhibiting the same critical enzyme. Furthermore, understanding the phosphorylation pathways of 2'-Deoxy-2'-fluorothymidine can inform the selection of agents that might enhance its activation.
In the context of cancer therapy, a deep understanding of the cell cycle effects of each agent is crucial. For example, if 2'-Deoxy-2'-fluorothymidine incorporation primarily occurs during the S-phase of the cell cycle, it would be rational to combine it with an agent that causes cell cycle arrest at the G1/S boundary, thereby synchronizing the cancer cell population and increasing the proportion of cells susceptible to the effects of 2'-Deoxy-2'-fluorothymidine.
Moreover, the molecular profile of the tumor can guide the rational design of combinations. For example, in tumors with high expression of thymidine kinase, the efficacy of 2'-Deoxy-2'-fluorothymidine might be enhanced, making it a more suitable candidate for combination therapies in that specific cancer type. Conversely, in tumors with deficiencies in certain DNA repair pathways, the synergistic potential with DNA damaging agents like cisplatin could be heightened.
The following table summarizes the potential biochemical basis for synergistic interactions of 2'-Deoxy-2'-fluorothymidine with various agents:
| Combination Agent | Therapeutic Area | Potential Biochemical Basis of Synergy |
| Antiviral Agents | ||
| Acyclovir | Antiviral (Herpes) | - Enhanced phosphorylation of acyclovir by viral thymidine kinase.- Increased disruption of viral DNA synthesis and integrity. |
| Zidovudine (AZT) | Antiviral (HIV) | - Differential phosphorylation rates and affinities for viral reverse transcriptase.- Overcoming or delaying the development of drug resistance. |
| Anticancer Agents | ||
| 5-Fluorouracil (5-FU) | Anticancer | - Inhibition of thymidylate synthase by 5-FU, leading to upregulation of the thymidine salvage pathway and increased incorporation of 2'-Deoxy-2'-fluorothymidine into DNA.- Enhanced DNA damage and induction of apoptosis. |
| Cisplatin | Anticancer | - Increased formation of cisplatin-DNA adducts on a DNA template containing 2'-Deoxy-2'-fluorothymidine.- Inhibition of DNA repair mechanisms. |
| Gemcitabine | Anticancer | - Simultaneous disruption of multiple aspects of DNA synthesis.- Comprehensive and insurmountable DNA damage leading to apoptosis. |
Structure Activity Relationship Sar Studies of 2 Deoxy 2 Fluorothymidine Analogues
Impact of Stereochemistry and Substituents at the 2'-Position on Biological Activity
The stereochemical orientation of the fluorine atom at the 2'-position is a critical determinant of the biological activity of nucleoside analogues. The two primary epimers are those with the fluorine in the ribo (up) configuration, corresponding to 2'-deoxy-2'-α-fluorothymidine, and the arabino (down) configuration, corresponding to 2'-deoxy-2'-β-fluorothymidine. This seemingly minor structural change leads to significant differences in the sugar ring's conformation, which dictates how the analogue is recognized by viral and cellular enzymes. mdpi.com
It has been observed that the stereochemistry at the C-2' position influences the preferred sugar pucker of the furanose ring. mdpi.com Analogues with the 2'-α-fluoro (ribo) configuration tend to favor a C3'-endo (North) conformation, which is characteristic of RNA. genelink.com Conversely, analogues with the 2'-β-fluoro (arabino) configuration preferentially adopt a C2'-endo (South) conformation, which is typical of DNA. mdpi.com This conformational preference is linked to the biological activity profile of the compounds. It has been suggested that 2'-α-fluoro nucleosides with a North pucker are more active against RNA viruses, while 2'-β-fluoro nucleosides with a South pucker show activity against DNA viruses. mdpi.com
For instance, studies on the Dickerson–Drew dodecamer, a standard B-form DNA duplex, revealed that incorporating a 2'-fluoro-2'-deoxyarabinofuranosyl thymine (B56734) (favoring a South pucker) greatly stabilized the double helix. In contrast, the incorporation of a 2'-fluoro-2'-deoxyribofuranosyl thymine (favoring a North pucker) destabilized the duplex by inducing a more A-like (RNA-like) conformation. scispace.com This highlights the profound impact of 2'-stereochemistry on the structure of nucleic acid duplexes.
Beyond fluorine, other substituents at the 2'-position also modulate activity. For example, 2'-O-methyl (2'-OMe) modifications are known to enhance binding affinity towards RNA targets. horizondiscovery.com In contrast, 2'-amino (2'-NH2) modifications tend to favor the C2'-endo sugar pucker and can destabilize RNA duplexes, which may explain why they are often less effective in RNA-targeting applications like aptamers. nih.gov The strong electronegativity of the fluorine atom in 2'-fluoro-modified pyrimidines alters the electronic distribution throughout the nucleotide, affecting sugar puckering and hydrogen bonding patterns, which can lead to enhanced binding to target enzymes like HIV-1 reverse transcriptase. nih.govresearchgate.net
| 2'-Substituent & Stereochemistry | Preferred Sugar Pucker | Favored Duplex Conformation | Associated Viral Target Type |
|---|---|---|---|
| 2'-α-Fluoro (ribo) | C3'-endo (North) | A-form (RNA-like) | RNA Viruses |
| 2'-β-Fluoro (arabino) | C2'-endo (South) | B-form (DNA-like) | DNA Viruses |
| 2'-O-Methyl (OMe) | C3'-endo (North) | A-form (RNA-like) | RNA Targets |
| 2'-Amino (NH2) | C2'-endo (South) | B-form (DNA-like) | Variable |
Influence of Base Moiety Modifications on Enzymatic Recognition and Efficacy
Modifications to the thymine base of 2'-Deoxy-2'-fluorothymidine can significantly alter its recognition by enzymes and its therapeutic potential. These modifications can enhance enzymatic stability, improve binding affinity to target enzymes, or alter the mechanism of action.
One area of modification involves protecting the N3-proton of the pyrimidine (B1678525) ring. For example, masking this proton with a tert-butoxycarbonyl (BOC) group has been shown to substantially increase the radiochemical yield in the synthesis of radiolabeled analogues like [18F]FT. researchgate.net While this is a synthetic consideration, it underscores how base modification can influence the chemical properties of the entire molecule, which can be relevant for prodrug design and metabolic stability.
In the context of enzymatic recognition, modifications to the pyrimidine base of 2'-fluoro nucleosides have been shown to be highly effective. For example, RNA aptamers containing 2'-F-pyrimidine modifications demonstrate potent inhibition of a diverse range of retroviral reverse transcriptases. nih.govresearchgate.net This suggests that the combination of the 2'-fluoro group on the sugar and the specific pyrimidine base creates a structure that is strongly recognized by these viral polymerases.
Furthermore, combining modifications on both the sugar and the base can lead to synergistic effects. Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analogue, features a fluorine atom at the 2'-arabino position and a chlorine atom at the C2 position of the adenine (B156593) base. mdpi.com This dual modification enhances the stability of the N-glycosidic bond against enzymatic cleavage by purine nucleoside phosphorylase and increases its stability against acid hydrolysis. mdpi.com While clofarabine is a purine analogue, the principle of using base modifications to improve enzymatic and chemical stability is directly applicable to the development of pyrimidine analogues like 2'-Deoxy-2'-fluorothymidine. For instance, the introduction of a C5 substituent on the uracil (B121893) or cytosine ring can influence the interaction with enzymes like thymidine (B127349) kinase, which is the first step in the activation of many nucleoside analogues.
| Base Modification | Analogue Class | Observed Effect | Enzyme/Process Affected |
|---|---|---|---|
| N3-tert-butoxycarbonyl (BOC) | Pyrimidine | Increased radiochemical yield during synthesis. researchgate.net | Chemical Synthesis/Stability |
| Unmodified Pyrimidine | 2'-F-Pyrimidine RNA | Potent inhibition of viral enzymes. researchgate.net | HIV-1 Reverse Transcriptase |
| 2-Chloro | Purine (e.g., Clofarabine) | Increased glycosidic bond stability. mdpi.com | Purine Nucleoside Phosphorylase |
Conformational Analysis and its Correlation with Molecular Interactions
As mentioned previously, the stereochemistry of the 2'-fluoro substituent dictates the preferred conformation. A 2'-fluoro group in the ribo (up) configuration (as in 2'-deoxy-2'-fluororibofuranosyl uracil) biases the sugar pucker towards the C3'-endo (North) conformation. nih.gov This conformation is characteristic of A-form nucleic acids like RNA. genelink.com In contrast, a 2'-fluoro group in the arabino (down) configuration (as in 2'-deoxy-2'-fluoroarabinofuranosyl uracil) promotes a C2'-endo (South) conformation, which is characteristic of B-form DNA. nih.gov
These conformational preferences have a direct correlation with molecular interactions. A C3'-endo pucker places the 3'- and 5'-hydroxyl groups at a distance suitable for forming the phosphodiester backbone of an A-form helix. Conversely, the C2'-endo pucker arranges these groups in a geometry conducive to the formation of a B-form helix. Therefore, the incorporation of a 2'-fluoro-ribo-nucleoside into a DNA strand can introduce a local A-like structural perturbation, which may affect its recognition by DNA polymerases or other DNA-binding proteins. scispace.com
Beyond influencing the helical structure, the 2'-fluoro group can participate in direct molecular interactions. It has been suggested that the fluorine atom can act as a hydrogen bond acceptor, effectively mimicking the native 2'-hydroxyl group found in RNA. nih.gov This ability to form hydrogen bonds is context-dependent but can be crucial for maintaining interactions within folded RNA structures or at the active site of an enzyme. The substitution of hydrogen with fluorine can also create favorable non-covalent conformational locks, for example between fluorine and sulfur atoms, which can improve molecular planarity and packing. researchgate.net
| Analogue Type | Favored Sugar Pucker | Pseudorotation Phase Angle (P) Range | Resulting Helix Type | Key Molecular Interaction |
|---|---|---|---|---|
| 2'-Deoxy-2'-α-fluorothymidine (ribo) | C3'-endo (North) | 0° ± 36° | A-form | Mimics RNA; potential H-bond acceptor. genelink.comnih.gov |
| 2'-Deoxy-2'-β-fluorothymidine (arabino) | C2'-endo (South) | 162° ± 18° | B-form | Mimics DNA; stabilizes B-helix. scispace.comnih.gov |
| 2'-Deoxythymidine (unmodified) | Equilibrium (slight C2'-endo preference) | Dynamic equilibrium between North and South | B-form | Standard DNA interaction |
Advanced Analytical and Methodological Approaches in 2 Deoxy 2 Fluorothymidine Research
Chromatographic Techniques for Compound and Metabolite Analysis (e.g., HPLC, LC-MS)
Chromatographic methods are indispensable for the analysis of 2'-Deoxy-2'-fluorothymidine and its metabolites, ensuring the purity of the compound for research and clinical applications. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quality control of [¹⁸F]FLT. nih.gov Analytical radio-HPLC, often involving co-injection with a non-radioactive reference standard, is used to confirm the identity of [¹⁸F]FLT. nih.gov This method is also critical for determining radiochemical purity, with studies consistently reporting purities greater than 99%. nih.govsnmjournals.org HPLC is also employed to detect and quantify unlabeled chemical impurities that may be present in the final product, such as thymidine (B127349), thymine (B56734), and stavudine. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced sensitivity and specificity for the analysis of FT and its phosphorylated metabolites. These techniques are particularly valuable for quantifying enzyme activity by measuring the conversion of the parent compound to its metabolites. For instance, an LC-MS/MS method has been developed to quantify the conversion of 3'-deoxy-3'-fluorothymidine (B1224464) (FLT) to 3'-deoxy-3'-fluorothymidine monophosphate (FLT-MP) in serum, providing a robust way to assess thymidine kinase 1 (TK1) activity. nih.gov This method demonstrates high linearity and a low limit of quantification for both FLT and FLT-MP. nih.gov Furthermore, LC-MS/MS is a primary tool in metabolomics for the identification and quantification of a wide range of metabolites from biological samples. nih.govresearchgate.net In the context of [¹⁸F]FLT, HPLC analysis of cell extracts has been used to identify intracellular metabolites, revealing the presence of [¹⁸F]FLT-monophosphate, -diphosphate, and -triphosphate. snmjournals.org
Below is a data table summarizing the application of various chromatographic techniques in the analysis of 2'-Deoxy-2'-fluorothymidine and its derivatives.
| Technique | Application | Key Findings/Parameters | References |
|---|---|---|---|
| Analytical Radio-HPLC | Identity confirmation and radiochemical purity of [¹⁸F]FLT | Confirmation via co-injection with a reference standard; Radiochemical purity often >99% | nih.gov |
| Gradient HPLC | Detection of UV-active impurities in final [¹⁸F]FLT formulation | Quantification of impurities like thymidine, thymine, and stavudine | nih.govresearchgate.net |
| Semi-preparative HPLC | Purification of [¹⁸F]FLT after synthesis | Utilizes columns like C18 reversed-phase to isolate the desired product | snmjournals.orgnih.gov |
| LC-MS/MS | Quantification of FLT and its metabolite FLT-MP for enzyme activity assays | Linear range of 0.5-500 ng/mL for FLT and 2.5-2000 ng/mL for FLT-MP | nih.gov |
| HPLC of cell extracts | Identification of intracellular [¹⁸F]FLT metabolites | Identified [¹⁸F]FLT-monophosphate (49%), -diphosphate (6%), and -triphosphate (29%) in A549 cells | snmjournals.org |
Spectroscopic Methods for Structural Characterization and Interaction Studies (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are fundamental for the unequivocal structural elucidation of 2'-Deoxy-2'-fluorothymidine and for studying its interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for determining the chemical structure of newly synthesized nucleoside analogs, including fluorinated derivatives. researchgate.net While specific NMR data for 2'-Deoxy-2'-fluorothymidine was not detailed in the provided search results, it is a standard method for the characterization of such molecules. For instance, ¹⁹F NMR has been utilized to study the uptake and metabolism of 2-deoxy-2-fluoro-D-glucose (FDG), a related fluorinated sugar, demonstrating the potential of this technique for tracking fluorinated compounds and their metabolites in biological systems.
Mass spectrometry (MS) is crucial for confirming the molecular weight of 2'-Deoxy-2'-fluorothymidine and identifying impurities and byproducts. researchgate.net In the context of [¹⁸F]FLT synthesis, mass spectrum analysis of decayed samples can help in the identification of chemical impurities. researchgate.net For example, a major peak at 242 was observed in the mass spectrum analysis of a decayed [¹⁸F]FLT sample, aiding in the characterization of the final product. researchgate.net
Circular Dichroism (CD) spectroscopy has been used to study the helical conformations of oligonucleotides containing 2'-deoxy-2'-fluoro-L-uridine, a stereoisomer of the building block of FT. These studies have shown that the fluoro-modified L-type DNA and RNA adopt left-handed helical conformations, which are mirror images of their D-type counterparts. X-ray crystallography provides atomic-level structural information. The crystal structure of an oligonucleotide containing a 2'-fluoro-modified L-nucleic acid has been determined, offering insights into the structural impact of the fluorine substitution on the A-form L-DNA.
The following table summarizes the use of spectroscopic methods in the study of fluorinated nucleosides.
| Technique | Application | Key Findings/Information Provided | References |
|---|---|---|---|
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and metabolic tracking | Confirms chemical structure of nucleoside analogs; ¹⁹F NMR can track metabolism of fluorinated compounds | researchgate.net |
| Mass Spectrometry (MS) | Molecular weight confirmation and impurity identification | Confirms the mass of the target compound and helps identify byproducts from synthesis | researchgate.net |
| Circular Dichroism (CD) | Analysis of helical conformation of modified nucleic acids | Demonstrated that fluoro-modified L-DNA and L-RNA adopt mirror-image helical conformations of their D-forms | |
| X-ray Crystallography | Atomic-level structural analysis of modified oligonucleotides | Provided the first structure of a chemically modified L-nucleic acid, showing the impact of the 2'-fluoro modification |
Radiochemical Purity Assessment and Quality Control of [¹⁸F]FLT
Radio-HPLC is considered a reliable method for purification and is essential for quality control, capable of separating [¹⁸F]FLT from radiochemical and chemical impurities. nih.gov Studies consistently report achieving a radiochemical purity of over 95%, and often greater than 99%, using this method. nih.govresearchgate.net Radio-TLC provides a complementary and often faster method for purity assessment, with results generally showing good correlation with those from radio-HPLC.
Beyond radiochemical purity, quality control of the final [¹⁸F]FLT product includes several other tests. These tests, some of which are extrapolated from the standards for [¹⁸F]FDG, include determining the pH of the solution, confirming radionuclidic identity and purity, and analyzing for residual solvents like acetonitrile (B52724) using Gas Chromatography (GC). The levels of chemical impurities, such as the precursor and its by-products, are also quantified to ensure they are within established limits. nih.gov For instance, the European Pharmacopoeia has established limits for the amounts of chemical impurities and residual solvents in the final [¹⁸F]FLT formulation. nih.gov
The table below details the quality control parameters for [¹⁸F]FLT.
| Parameter | Analytical Method | Typical Specification/Result | References |
|---|---|---|---|
| Radiochemical Purity | Radio-HPLC, Radio-TLC | >95%, often >99% | nih.govnih.govresearchgate.net |
| Identity | Radio-HPLC (co-injection with standard) | Retention time matches the non-radioactive standard | nih.gov |
| pH | pH strips or meter | Within acceptable range for intravenous injection (e.g., 4-8) | |
| Radionuclidic Identity & Purity | Dose calibrator, Multichannel analyzer | Confirms identity of ¹⁸F; Purity typically >99.9% | |
| Residual Solvents (e.g., Acetonitrile) | Gas Chromatography (GC) | Within limits established by pharmacopoeias | |
| Chemical Purity (e.g., FLT, thymine, thymidine) | HPLC (UV detection) | Within specified limits (e.g., <5 mcg of nonradioactive FLT) | nih.govnih.gov |
In Vitro and In Vivo Assays for Enzyme Activity and Substrate Specificity (e.g., TK1, TK2)
Understanding the interaction of 2'-Deoxy-2'-fluorothymidine with key enzymes in the nucleotide salvage pathway is crucial for interpreting its biological activity. In vitro and in vivo assays are employed to determine its substrate specificity for thymidine kinases, particularly the cytosolic, cell-cycle-dependent TK1 and the mitochondrial, constitutively expressed TK2.
In vitro enzyme assays are performed using purified enzymes to determine kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). Such studies have shown that 3'-deoxy-3'-fluorothymidine (FLT) is a substrate for TK1, with a Km value of 2.1 µM, which is comparable to that of the natural substrate deoxyuridine (9 µM). While FLT is not a substrate for TK2, it does act as a competitive inhibitor for both TK1 and TK2, with Ki values of 6 µM and 10 µM, respectively. In contrast, 2'-Deoxy-2'-fluorothymidine (FT) has been shown to be phosphorylated by both TK2 (58% of thymidine) and TK1 (39% of thymidine). researchgate.net This difference in substrate specificity between the 2'- and 3'-fluoro isomers is significant.
In vivo assays, often utilizing PET imaging with [¹⁸F]FLT, provide a non-invasive measure of TK1 activity in living subjects. The uptake and retention of [¹⁸F]FLT in tissues is proportional to TK1 activity and, by extension, to cellular proliferation. nih.gov These studies have demonstrated a correlation between [¹⁸F]FLT uptake in tumors and TK1 expression. snmjournals.org Furthermore, in vivo imaging in mouse models with tumors expressing herpes simplex virus type 1 thymidine kinase (HSV-1 TK) has shown highly selective uptake of [¹⁸F]FT, highlighting its potential for imaging viral TK transgene expression. researchgate.net
The following table presents a comparison of the substrate and inhibitor specificities of fluorinated thymidine analogs for TK1 and TK2.
| Compound | Enzyme | Activity | Kinetic Parameter (µM) | References |
|---|---|---|---|---|
| 3'-Deoxy-3'-fluorothymidine (FLT) | TK1 | Substrate | Km = 2.1 | |
| 3'-Deoxy-3'-fluorothymidine (FLT) | TK1 | Competitive Inhibitor | Ki = 6 | |
| 3'-Deoxy-3'-fluorothymidine (FLT) | TK2 | Not a substrate | - | |
| 3'-Deoxy-3'-fluorothymidine (FLT) | TK2 | Competitive Inhibitor | Ki = 10 | |
| 2'-Deoxy-2'-fluorothymidine (FT) | TK1 | Substrate | Phosphorylated at 39% of thymidine rate | researchgate.net |
| 2'-Deoxy-2'-fluorothymidine (FT) | TK2 | Substrate | Phosphorylated at 58% of thymidine rate | researchgate.net |
Molecular Modeling and Computational Chemistry for Predicting Interactions and Designing Analogs
Molecular modeling and computational chemistry are powerful tools for understanding the interactions between 2'-Deoxy-2'-fluorothymidine and its target enzymes at an atomic level, as well as for the rational design of novel analogs with improved properties. These in silico methods can predict binding affinities and guide the synthesis of more potent and selective inhibitors or substrates. nih.gov
Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target protein, such as thymidine kinase, to design ligands that fit into the active site. nih.gov Techniques like molecular docking can predict the binding pose and affinity of a ligand within the enzyme's active site. This information can explain the substrate specificity of compounds like FT and guide the modification of the molecule to enhance its interaction with the target. For example, molecular modeling studies on thymidine analogues as inhibitors of Mycobacterium tuberculosis thymidylate kinase have successfully used the crystal structure of the enzyme to design new potent inhibitors. nih.gov By creating 3D models of enzyme-inhibitor complexes, a correlation between the free energy of complexation and biological activity was established, leading to the design of new subnanomolar inhibitors. nih.gov
Ligand-based drug design (LBDD) is employed when the 3D structure of the target is unknown. This approach uses a set of known active molecules to build a pharmacophore model, which defines the essential structural features required for biological activity. nih.gov This model can then be used to screen virtual libraries for new compounds with the desired activity.
Kinetic modeling is another computational approach that has been applied to [¹⁸F]FLT. A two-compartment model with four rate constants has been developed to describe the kinetics of [¹⁸F]FLT uptake and retention in tissues. This model allows for the estimation of the rate of cellular proliferation from dynamic PET imaging data. Such models are essential for the quantitative analysis of in vivo data and for understanding the pharmacokinetics of the tracer.
While specific molecular modeling studies focused on designing analogs of 2'-Deoxy-2'-fluorothymidine were not prominently featured in the search results, the methodologies are well-established and are applicable to this compound. The combination of molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies provides a robust computational framework for the design and optimization of novel fluorinated nucleoside analogs. nih.govnih.gov
Future Directions and Emerging Research Avenues for 2 Deoxy 2 Fluorothymidine
Exploration of Novel Therapeutic Targets and Pathways
Initially recognized for its role in DNA synthesis, future research is aimed at identifying new therapeutic targets for 2'-Deoxy-2'-fluorothymidine. This involves looking beyond its established mechanism of action to uncover other cellular pathways it may influence.
One area of interest is its interaction with various nucleoside transporters. While human equilibrative nucleoside transporters (hENT1, hENT2) show a lower affinity for 2'-Deoxy-2'-fluorothymidine compared to thymidine (B127349), the concentrative nucleoside transporters (hCNT1, hCNT2, hCNT3) exhibit a significantly higher affinity for it. nih.govresearchgate.net This differential affinity could be exploited for targeted therapies in cancers that overexpress specific concentrative transporters.
Furthermore, its phosphorylation by both mitochondrial thymidine kinase (TK2) and cytosolic thymidine kinase (TK1) presents another avenue for exploration. nih.govresearchgate.net While its phosphorylation by TK1 is relevant for its use in imaging cell proliferation, its interaction with TK2 could be significant in mitochondrial dysfunction-related diseases. nih.gov Research into how 2'-Deoxy-2'-fluorothymidine and its phosphorylated metabolites affect mitochondrial DNA synthesis and function could reveal novel therapeutic applications.
Another potential area of investigation is its effect on viral polymerases. The related compound, 1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)thymidine (FMAU), has been shown to inhibit the hepatitis B virus polymerase. nih.gov Given the structural similarities, exploring the inhibitory potential of 2'-Deoxy-2'-fluorothymidine against a range of viral polymerases could lead to the development of new antiviral therapies.
| Transporter/Enzyme | Relative Affinity/Phosphorylation of 2'-Deoxy-2'-fluorothymidine | Potential Therapeutic Implication |
| hENT1, hENT2 | Weaker affinity than thymidine nih.govresearchgate.net | Less likely to be a primary target for these transporters. |
| hCNT1, hCNT2, hCNT3 | Much higher affinity than thymidine nih.govresearchgate.net | Potential for targeted therapy in cancers overexpressing these transporters. |
| TK1 (cytosolic) | Phosphorylated (39% of thymidine) nih.govresearchgate.net | Basis for its use in PET imaging of cell proliferation. nih.gov |
| TK2 (mitochondrial) | Phosphorylated (58% of thymidine) nih.govresearchgate.net | Potential role in mitochondrial-related diseases. nih.gov |
Research into Advanced Delivery Systems for Enhanced Cellular Targeting (conceptual, not clinical)
To improve the therapeutic index of 2'-Deoxy-2'-fluorothymidine, research into advanced delivery systems is a promising conceptual avenue. These systems could potentially enhance its delivery to target cells while minimizing exposure to healthy tissues.
One conceptual approach involves the use of nanoparticles. These could be engineered to specifically target cancer cells by attaching ligands that bind to receptors overexpressed on the tumor surface. Once internalized, the nanoparticles would release 2'-Deoxy-2'-fluorothymidine, leading to a localized therapeutic effect.
Another concept is the development of prodrugs. In this approach, 2'-Deoxy-2'-fluorothymidine would be chemically modified to an inactive form that is converted to the active drug only at the target site, for instance, by enzymes that are overexpressed in the tumor microenvironment. This could reduce systemic toxicity and increase the concentration of the active compound within the tumor.
Liposomal formulations are another area of conceptual exploration. Encapsulating 2'-Deoxy-2'-fluorothymidine within liposomes could alter its pharmacokinetic profile, potentially leading to prolonged circulation time and increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
Integration into Systems Biology and Omics Approaches for Comprehensive Understanding
To gain a more holistic understanding of the biological effects of 2'-Deoxy-2'-fluorothymidine, its integration into systems biology and omics approaches is crucial. nih.govnih.gov This involves the large-scale analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in response to treatment with the compound. nih.govnasa.gov
By employing these multi-omics strategies, researchers can identify the global changes in cellular networks and pathways induced by 2'-Deoxy-2'-fluorothymidine. mdpi.com For example, transcriptomic analysis could reveal changes in gene expression related to cell cycle control, DNA repair, and apoptosis. Proteomic studies could identify alterations in protein levels and post-translational modifications, providing insights into the drug's impact on cellular signaling and metabolic pathways. nasa.gov
Metabolomic analysis can provide a snapshot of the metabolic state of cells treated with 2'-Deoxy-2'-fluorothymidine, revealing changes in key metabolic pathways such as glycolysis and nucleotide metabolism. mdpi.com Integrating these different omics datasets can help to construct comprehensive models of the drug's mechanism of action and identify potential biomarkers for predicting treatment response or resistance. nih.gov This systems-level understanding can guide the development of more effective combination therapies and personalized treatment strategies.
| Omics Approach | Potential Insights for 2'-Deoxy-2'-fluorothymidine Research |
| Genomics | Identification of genetic mutations that confer sensitivity or resistance. nasa.gov |
| Transcriptomics | Understanding of changes in gene expression profiles related to cell cycle, apoptosis, and DNA repair. nih.gov |
| Proteomics | Analysis of alterations in protein expression and signaling pathways. nasa.gov |
| Metabolomics | Characterization of changes in cellular metabolism and nucleotide pools. mdpi.com |
Unexplored Biological Activities and Mechanistic Insights Beyond Established Paradigms
Beyond its established role as a thymidine analog that gets incorporated into DNA and inhibits DNA synthesis, 2'-Deoxy-2'-fluorothymidine may possess other biological activities that are yet to be fully elucidated. nih.gov
For instance, the introduction of a fluorine atom at the 2'-position of the deoxyribose sugar can significantly alter the molecule's electronic properties and conformation. This modification could lead to interactions with other cellular targets besides DNA polymerases. Future research could explore its potential to modulate the activity of other enzymes involved in nucleotide metabolism or DNA repair.
There is also the possibility that 2'-Deoxy-2'-fluorothymidine could influence cellular processes beyond DNA replication. For example, it might affect signaling pathways involved in cell cycle regulation or apoptosis through mechanisms independent of its incorporation into DNA. Investigating these potential off-target effects could uncover novel therapeutic opportunities.
Furthermore, the impact of the fluorinated sugar moiety on the stability and structure of DNA into which it is incorporated warrants further investigation. While it is known to be incorporated into the DNA strand, the long-term consequences of this incorporation on DNA integrity, chromatin structure, and gene expression are not fully understood. nih.gov A deeper mechanistic understanding of these aspects could provide new insights into its cytotoxic effects and potential for long-term cellular consequences.
Q & A
Q. How does the 2'-fluoro modification in 2'-Deoxy-2'-fluorothymidine affect nucleic acid duplex stability compared to unmodified nucleosides?
Methodological Answer: The 2'-fluoro substitution destabilizes parallel-stranded poly(A) RNA duplexes under acidic conditions (pH 4.5) or in the presence of ammonium ions. This is attributed to steric hindrance and altered sugar puckering. To assess stability, use circular dichroism (CD) spectroscopy to monitor conformational changes and thermal denaturation experiments to measure melting temperatures (Tm). Compare results with control nucleosides (e.g., 2'-O-methyl or arabinose-modified analogs) under identical buffer conditions .
Q. What experimental strategies are recommended for synthesizing 2'-Deoxy-2'-fluorothymidine with high stereochemical purity?
Methodological Answer: Ensure stereochemical control during synthesis by:
- Using solid-phase oligonucleotide synthesis with phosphoramidite chemistry.
- Employing <sup>19</sup>F NMR to verify the β-D-arabinofuranosyl configuration (2'-β-fluorothymidine).
- Validating purity via reverse-phase HPLC coupled with mass spectrometry.
- Referencing quantum chemical calculations to predict sugar puckering preferences (C2'-endo vs. C3'-endo) .
Q. How can researchers assess the metabolic stability of 2'-Deoxy-2'-fluorothymidine in cell culture models?
Methodological Answer:
- Incubate radiolabeled 2'-Deoxy-2'-fluorothymidine (e.g., <sup>3</sup>H or <sup>18</sup>F) in folate-free medium to isolate de novo thymidylate synthesis pathways.
- Quantify intracellular retention using liquid scintillation counting or autoradiography.
- Compare degradation rates with non-fluorinated analogs (e.g., thymidine) to assess resistance to enzymatic catabolism .
Advanced Research Questions
Q. How do conflicting data on the stabilizing/destabilizing effects of 2'-fluoro modifications in nucleic acids arise, and how can they be resolved?
Methodological Answer: Contradictions often stem from variations in experimental conditions (e.g., pH, counterions) or sequence context. To resolve discrepancies:
- Standardize buffer systems (e.g., ammonium vs. sodium ions) across studies.
- Use isothermal titration calorimetry (ITC) to quantify binding energetics in duplex formation.
- Perform molecular dynamics simulations to model how 2'-fluoro modifications alter hydration and ion binding .
Q. What criteria should guide the selection of 2'-Deoxy-2'-fluorothymidine versus other nucleoside analogs (e.g., FLT, FMAU) for in vivo cell proliferation imaging?
Methodological Answer: Choose based on:
- Metabolic Pathway Specificity : 2'-Deoxy-2'-fluorothymidine is incorporated via the salvage pathway, making it suitable for tissues with high deoxynucleoside kinase activity (e.g., lymphoid organs). FLT and FMAU may better target proliferating cancer cells relying on thymidylate synthase .
- Biodistribution : Prefer 2'-Deoxy-2'-fluorothymidine for reduced bone marrow uptake compared to FLT. Validate via PET/CT imaging in murine xenograft models .
Q. How can researchers optimize microfluidic synthesis of 2'-Deoxy-2'-fluorothymidine-based PET tracers for clinical translation?
Methodological Answer:
- Integrate microscale purification using capillary electrophoresis (CE) to separate <sup>18</sup>F-labeled products from unreacted precursors.
- Implement radiation detectors for real-time activity quantification during synthesis.
- Validate molar activity (>50 GBq/μmol) via radio-TLC and compare with batch synthesis yields .
Q. What analytical techniques are critical for resolving stereochemical ambiguities in 2'-fluoro-modified nucleosides?
Methodological Answer:
- NMR Spectroscopy : Use <sup>19</sup>F-<sup>1</sup>H heteronuclear coupling constants to determine sugar puckering (e.g., JHF > 50 Hz indicates C2'-endo conformation).
- X-ray Crystallography : Resolve absolute configuration of the fluorine substituent.
- CD Spectroscopy : Detect conformational shifts in oligonucleotides by comparing spectra with known standards .
Data Interpretation & Validation
Q. How should researchers address variability in tracer uptake data for 2'-Deoxy-2'-fluorothymidine across different tumor models?
Methodological Answer:
- Normalize uptake values to tissue-specific expression of nucleoside transporters (e.g., hENT1) via qPCR or immunohistochemistry.
- Correlate PET imaging results with ex vivo γ-counting of dissected tumors.
- Use knockout cell lines (e.g., TK1-deficient) to confirm mechanism-specific uptake .
Q. What validation steps are essential when using 2'-Deoxy-2'-fluorothymidine as a probe for thymidylate synthase inhibition studies?
Methodological Answer:
- Co-administer thymidylate synthase inhibitors (e.g., 5-fluorouracil) and measure intracellular dTMP/dUMP ratios via LC-MS.
- Perform competitive inhibition assays with <sup>3</sup>H-thymidine to confirm reduced incorporation of 2'-Deoxy-2'-fluorothymidine in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
